N-Hydroxyisoquinoline-8-carbimidoyl chloride

Description

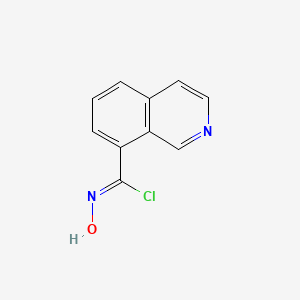

N-Hydroxyisoquinoline-8-carbimidoyl chloride is a derivative of isoquinoline, a heterocyclic aromatic compound. The molecule features a hydroxyl group (-OH) at the nitrogen position (N-hydroxy), a carbimidoyl group (-C(=NH)Cl) at the 8-position of the isoquinoline backbone, and a chloride substituent.

Properties

Molecular Formula |

C10H7ClN2O |

|---|---|

Molecular Weight |

206.63 g/mol |

IUPAC Name |

(8Z)-N-hydroxyisoquinoline-8-carboximidoyl chloride |

InChI |

InChI=1S/C10H7ClN2O/c11-10(13-14)8-3-1-2-7-4-5-12-6-9(7)8/h1-6,14H/b13-10- |

InChI Key |

DGTQVISITXOQDQ-RAXLEYEMSA-N |

Isomeric SMILES |

C1=CC2=C(C=NC=C2)C(=C1)/C(=N/O)/Cl |

Canonical SMILES |

C1=CC2=C(C=NC=C2)C(=C1)C(=NO)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxyisoquinoline-8-carbimidoyl chloride typically involves the reaction of isoquinoline derivatives with appropriate reagents to introduce the hydroxy and carbimidoyl chloride functionalities. One common method involves the chlorination of N-hydroxyisoquinoline with thionyl chloride or phosphorus pentachloride to form the carbimidoyl chloride derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxyisoquinoline-8-carbimidoyl chloride undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

Reduction: The carbimidoyl chloride group can be reduced to form amine derivatives.

Substitution: The chloride group can be substituted with other nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted isoquinoline compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

N-Hydroxyisoquinoline-8-carbimidoyl chloride has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.

Biological Studies: It is used in studies involving enzyme inhibition and protein modification.

Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Hydroxyisoquinoline-8-carbimidoyl chloride involves its interaction with molecular targets such as enzymes and proteins. The carbimidoyl chloride group can react with nucleophilic sites on proteins, leading to covalent modification and inhibition of enzyme activity. This property makes it useful in studies of enzyme function and inhibition .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence includes structurally related compounds, primarily 8-hydroxyquinoline derivatives and other aromatic chlorides. Below is a detailed comparison based on available data:

Table 1: Key Compounds and Their Properties

Key Differences:

Functional Groups: N-Hydroxyisoquinoline-8-carbimidoyl chloride contains a rare carbimidoyl chloride group (-C(=NH)Cl), absent in 8-hydroxyquinoline sulfate or hydrochloride. 8-Hydroxyquinoline hydrochloride retains only the chloride ion, limiting its utility in complex coordination chemistry.

Reactivity: Benzhydryl chloride (CAS 90-99-3) is a classic electrophilic reagent but lacks the heterocyclic framework of isoquinoline, reducing its specificity in sensor or medicinal applications .

Applications: 8-Hydroxyquinoline derivatives (e.g., sulfate, hydrochloride) are widely used in metal ion sensors and antimicrobial agents.

Research Findings and Limitations

- Synthetic Challenges: The absence of synthesis protocols for this compound in the evidence suggests it may be a novel or understudied compound.

- Data Gaps : The provided sources lack spectral data, solubility, or stability information for this compound, limiting authoritative comparisons.

Biological Activity

N-Hydroxyisoquinoline-8-carbimidoyl chloride (NHIC) is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : C10H8ClN2O

- CAS Number : 1956426-66-6

- Molecular Weight : 216.64 g/mol

The compound features a hydroxyl group attached to an isoquinoline structure, which is known for its diverse biological activities.

The biological activity of NHIC is primarily attributed to its ability to interact with various biological targets. The mechanism of action may involve:

- Enzyme Inhibition : NHIC may inhibit specific enzymes involved in metabolic pathways, potentially altering cellular processes.

- Receptor Modulation : The compound could interact with various receptors, influencing signaling pathways that regulate cell growth and survival.

Antitumor Activity

Research indicates that NHIC exhibits significant antitumor properties. A study evaluated its cytotoxic effects on several cancer cell lines, showing promising results:

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that NHIC has substantial potential as an anticancer agent.

Antimicrobial Activity

In addition to its antitumor effects, NHIC has been investigated for antimicrobial properties. In vitro studies demonstrated that it has activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 | |

| Escherichia coli | 16 | |

| Pseudomonas aeruginosa | 32 |

These findings suggest that NHIC could be a candidate for developing new antimicrobial agents.

Case Studies

Several case studies have explored the biological implications of NHIC in both laboratory and clinical settings:

- Case Study on Anticancer Activity : A research team conducted a series of experiments using NHIC on breast cancer models. The results indicated a reduction in tumor size and improved survival rates in treated animals compared to controls, highlighting its potential as a therapeutic agent.

- Case Study on Antimicrobial Effects : In a clinical setting, NHIC was tested against resistant strains of bacteria. The compound showed effectiveness in reducing bacterial load in infected tissues, suggesting its utility in treating infections caused by resistant pathogens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.